N-(9,10-dioxoanthracen-2-yl)-4-methyl-3-nitrobenzamide
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Overview
Description
N-(9,10-dioxoanthracen-2-yl)-4-methyl-3-nitrobenzamide is a complex organic compound that belongs to the class of anthraquinone derivatives. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxoanthracen-2-yl)-4-methyl-3-nitrobenzamide typically involves the reaction of 2-methyl-4-nitrobenzoic acid with 1-aminoanthraquinone. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride to form the corresponding acid chloride, which then reacts with 1-aminoanthraquinone to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(9,10-dioxoanthracen-2-yl)-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the nitro group.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(9,10-dioxoanthracen-2-yl)-4-methyl-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of dyes and pigments due to its stable chromophore structure.
Mechanism of Action
The mechanism of action of N-(9,10-dioxoanthracen-2-yl)-4-methyl-3-nitrobenzamide involves its interaction with various molecular targets. The compound can inhibit enzymes such as topoisomerases, which are involved in DNA replication and transcription. This inhibition leads to the disruption of DNA processes, ultimately causing cell death. The compound also interacts with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
Similar Compounds
- N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
- 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide
- N-((4,5,7-trimethoxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methylene)formohydrazide
Uniqueness
N-(9,10-dioxoanthracen-2-yl)-4-methyl-3-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic chemistry and drug development .
Properties
Molecular Formula |
C22H14N2O5 |
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Molecular Weight |
386.4g/mol |
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-4-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C22H14N2O5/c1-12-6-7-13(10-19(12)24(28)29)22(27)23-14-8-9-17-18(11-14)21(26)16-5-3-2-4-15(16)20(17)25/h2-11H,1H3,(H,23,27) |
InChI Key |
XREYIWKAKJDYRS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] |
Origin of Product |
United States |
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